molecular formula C6H4BBrCl2O2 B1525923 3-Bromo-2,6-dichlorophenylboronic acid CAS No. 1451392-94-1

3-Bromo-2,6-dichlorophenylboronic acid

Cat. No. B1525923
CAS RN: 1451392-94-1
M. Wt: 269.71 g/mol
InChI Key: ZRMOEVKPJFFEND-UHFFFAOYSA-N
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Description

“3-Bromo-2,6-dichlorophenylboronic acid” is a chemical compound with the CAS Number: 1451392-94-1 . It has a molecular weight of 269.72 and its IUPAC name is 3-bromo-2,6-dichlorophenylboronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-Bromo-2,6-dichlorophenylboronic acid” is 1S/C6H4BBrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids, including “3-Bromo-2,6-dichlorophenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

“3-Bromo-2,6-dichlorophenylboronic acid” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a significant application of boronic acids, including 3-Bromo-2,6-dichlorophenylboronic acid . This reaction is a type of palladium-catalyzed cross-coupling process, allowing for the formation of carbon-carbon bonds by the reaction of a boronic acid with a halide or pseudo-halide .

Protodeboronation

Protodeboronation is a process where the boron moiety is removed from the boronic ester . This process is not well developed, but it’s a crucial step in many synthetic applications . For instance, it was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Anti-Markovnikov Hydromethylation of Alkenes

The protodeboronation of pinacol boronic esters has been paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown .

Trifluoromethylation

3-Bromo-2,6-dichlorophenylboronic acid can be used in trifluoromethylation reactions . This process involves the introduction of a trifluoromethyl group into a compound, which can significantly alter the compound’s chemical properties.

Intramolecular Aromatic Carbenoid Insertion

This compound can also be involved in intramolecular aromatic carbenoid insertion of biaryldiazoacetates . This reaction is a type of C-H functionalization, where a carbon-hydrogen bond is replaced by a carbon-carbon or a carbon-heteroatom bond.

Cyanation

Cyanation is another application, which involves the introduction of a cyano group into a molecule . This reaction is used for the synthesis of aromatic nitriles .

Lithiation of Dihalophenyl Dioxazaborocines

3-Bromo-2,6-dichlorophenylboronic acid can be used in the lithiation of dihalophenyl dioxazaborocines . This process is used for the synthesis of functionalized dihalophenyl boronic acid .

Laboratory Chemicals

Lastly, this compound is used as a laboratory chemical . It’s used in various research applications and can also be used in food, drug, pesticide, or biocidal product use .

Safety And Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-bromo-2,6-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMOEVKPJFFEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253666
Record name Boronic acid, B-(3-bromo-2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dichlorophenylboronic acid

CAS RN

1451392-94-1
Record name Boronic acid, B-(3-bromo-2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-bromo-2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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